MK-447

Description

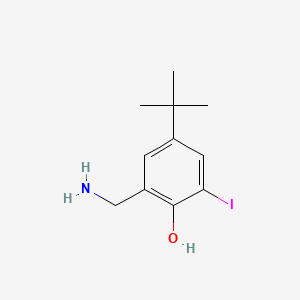

Structure

2D Structure

Propriétés

IUPAC Name |

2-(aminomethyl)-4-tert-butyl-6-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16INO/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-5,14H,6,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEAPVMQZPKNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)I)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207153 | |

| Record name | 2-Aminomethyl-4-t-butyl-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58456-91-0 | |

| Record name | 2-Aminomethyl-4-t-butyl-6-iodophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058456910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminomethyl-4-t-butyl-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Aminomethyl 4 T Butyl 6 Iodophenol

Established Synthetic Pathways and Precursors

The logical synthetic route to 2-Aminomethyl-4-t-butyl-6-iodophenol typically starts with a readily available precursor, most commonly 4-tert-butylphenol (B1678320). This starting material already possesses the desired tert-butyl group in the para position, simplifying the subsequent functionalization steps. The synthesis then proceeds through a sequence of ortho-aminomethylation and regioselective iodination.

Strategies for ortho-Aminomethylation and para-tert-Butylation

The tert-butyl group at the 4-position is typically introduced via Friedel-Crafts alkylation of phenol (B47542) with isobutene or tert-butanol (B103910) under acidic conditions. researchgate.netwikipedia.org This reaction generally favors para-substitution, providing a high yield of the desired 4-tert-butylphenol precursor. wikipedia.org

With 4-tert-butylphenol in hand, the next critical step is the introduction of the aminomethyl group at the ortho position. The most established method for this transformation is the Mannich reaction . nih.gov This reaction involves the condensation of the phenol with formaldehyde (B43269) and a primary or secondary amine. For the synthesis of the primary aminomethyl derivative, a protected amine or a subsequent deprotection step is often necessary. A typical Mannich reaction involves heating the phenol, formaldehyde, and an amine, such as dimethylamine, to introduce a dimethylaminomethyl group, which can then be further modified if required. mdpi.com The reaction mechanism proceeds through the formation of an electrophilic iminium ion from formaldehyde and the amine, which then attacks the electron-rich ortho position of the phenol. nih.gov

| Reaction | Reagents | Conditions | Product | Reference |

| para-tert-Butylation | Phenol, Isobutene | Acid catalyst | 4-tert-Butylphenol | researchgate.netwikipedia.org |

| ortho-Aminomethylation (Mannich) | 4-tert-Butylphenol, Formaldehyde, Amine | Heat | 2-(Aminomethyl)-4-tert-butylphenol | nih.govmdpi.com |

Regioselective Iodination Techniques

The final step in the established pathway is the regioselective iodination of the 2-aminomethyl-4-tert-butylphenol intermediate at the 6-position. The directing effects of the hydroxyl and aminomethyl groups are crucial for achieving the desired regioselectivity. The hydroxyl group is a strong ortho, para-director, and the aminomethyl group can also influence the position of electrophilic attack.

Several iodinating reagents can be employed. Molecular iodine (I₂) in the presence of an oxidizing agent is a common choice. The choice of solvent and reaction conditions is critical to control the selectivity and prevent over-iodination. For instance, the use of iodine in the presence of a base can generate a more reactive iodinating species. Another effective method involves the use of N-iodosuccinimide (NIS) as an electrophilic iodine source, often in the presence of an acid catalyst to enhance its reactivity. chemrxiv.org The steric hindrance from the existing substituents and the electronic activation from the hydroxyl group will preferentially direct the incoming iodine atom to the vacant position ortho to the hydroxyl group, which is the 6-position.

Novel and Optimized Synthetic Approaches

Recent advancements in organic synthesis have focused on developing more efficient, environmentally friendly, and catalytic methods for the functionalization of phenols.

Green Chemistry Principles in Synthesis

Modern synthetic chemistry aims to adhere to the principles of green chemistry, which include the use of less hazardous chemicals, safer solvents, and energy-efficient processes. In the context of synthesizing 2-Aminomethyl-4-t-butyl-6-iodophenol, several strategies can be employed.

One approach is the use of water as a solvent for the iodination step. Research has shown that the aerobic oxyiodination of phenols can be achieved using molecular iodine and molecular oxygen as the oxidant in water, catalyzed by copper(II) nitrate (B79036). researchgate.net This method offers high atom economy and avoids the use of toxic organic solvents. researchgate.net Similarly, iodine-catalyzed aminomethylation of phenols in aqueous media has been reported, providing a transition-metal-free and environmentally benign alternative to the classical Mannich reaction. rsc.orgrsc.org The use of mechanical grinding under solvent-free conditions for the iodination of aromatic compounds is another green approach that can reduce solvent waste. mdpi.com

Catalytic Methods for Functionalization

Catalytic methods offer significant advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste. For the ortho-aminomethylation of phenols, copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful tool. nih.gov These reactions directly couple the C-H bond of the phenol with the N-C bond of an amine, often using an oxidizing agent. nih.gov For example, a copper(II)-modified nitrogen-rich covalent organic polymer has been used as a heterogeneous catalyst for the ortho-aminomethylation of free phenols. nih.gov

Transition-metal-catalyzed C-H functionalization is another area of intense research for the direct and selective modification of phenols. rsc.org Rhodium catalysts, for instance, have been used for the ortho-arylation of phenols. acs.org While not a direct aminomethylation, these principles can be extended to the introduction of other functional groups.

| Approach | Method | Key Features | Reference |

| Green Chemistry | Iodine-catalyzed aminomethylation in water | Transition-metal-free, aqueous media | rsc.org |

| Aerobic oxyiodination in water | Uses O₂ as oxidant, water as solvent | researchgate.net | |

| Catalytic Methods | Copper-catalyzed ortho-aminomethylation | Cross-dehydrogenative coupling | nih.gov |

| Transition-metal-catalyzed C-H functionalization | High selectivity and efficiency | rsc.org |

Reaction Mechanisms of Key Synthetic Steps

The formation of 2-Aminomethyl-4-t-butyl-6-iodophenol is primarily achieved through two fundamental reaction mechanisms: the Mannich reaction for aminomethylation and electrophilic aromatic substitution for iodination.

The first key step is the introduction of the aminomethyl group at the ortho position of 4-t-butylphenol. This is a classic example of the Mannich reaction, a three-component organic reaction involving an active acidic hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.orgbyjus.comlibretexts.org The reaction proceeds in two main stages:

Formation of the Eschenmoser Salt Precursor (Iminium Ion): The reaction is initiated by the formation of an electrophilic iminium ion from the amine and formaldehyde. byjus.comlibretexts.org The amine acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. This is followed by a proton transfer and subsequent dehydration to yield the highly reactive iminium ion. The stability and reactivity of this intermediate are crucial for the progression of the reaction.

Electrophilic Attack by the Phenol: The 4-t-butylphenol molecule, activated by the electron-donating hydroxyl group, acts as the nucleophile. The phenol tautomerizes to its more reactive keto form, which then attacks the iminium ion. wikipedia.orgbyjus.com The attack occurs preferentially at the ortho position relative to the hydroxyl group due to steric hindrance from the bulky tert-butyl group at the para position and the directing effect of the hydroxyl group. A final deprotonation step re-aromatizes the ring, yielding the 2-aminomethyl-4-t-butylphenol product, also known as a Mannich base. wikipedia.orgbyjus.com

Table 1: Key Stages in the Mannich Reaction Mechanism

| Stage | Description | Reactants | Intermediate/Product |

| 1 | Iminium Ion Formation | Amine, Formaldehyde | Iminium Ion |

| 2 | Nucleophilic Attack | 4-t-butylphenol, Iminium Ion | 2-Aminomethyl-4-t-butylphenol |

Following the successful aminomethylation, the second key step is the selective iodination of the phenol ring at the vacant ortho position (C6). This transformation is an electrophilic aromatic substitution reaction.

Generation of the Electrophile: The reaction requires an electrophilic iodine species. This is typically generated in situ from molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid. For electron-rich substrates like phenols, reagents such as iodine in potassium iodide solution or N-iodosuccinimide (NIS) can be used. olemiss.edu The purpose is to generate a more potent electrophile (e.g., I⁺) that can overcome the aromatic stability of the phenol ring.

Nucleophilic Attack and Rearomatization: The phenol ring of 2-aminomethyl-4-t-butylphenol is highly activated towards electrophilic attack due to the strong electron-donating effects of the hydroxyl group and, to a lesser extent, the aminomethyl group. The lone pairs on the oxygen atom increase the electron density of the aromatic ring, particularly at the ortho and para positions. With positions 2 and 4 already substituted, the incoming electrophilic iodine is directed to the C6 position. The phenol attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step involves the loss of a proton (H⁺) from the C6 position, which restores the aromaticity of the ring and yields the final product, 2-Aminomethyl-4-t-butyl-6-iodophenol.

Table 2: General Conditions for Electrophilic Iodination of Phenols

| Reagent System | Role | Typical Solvents |

| I₂ / KI | Source of Iodine | Water, Ethanol |

| N-Iodosuccinimide (NIS) | Electrophilic Iodine Source | Acetonitrile, Dichloromethane |

| I₂ / Oxidizing Agent (e.g., HNO₃) | Generates I⁺ | Acetic Acid, Water |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques provide a detailed view of the molecular framework, confirming the connectivity of atoms and the nature of the chemical bonds.

While a complete set of high-resolution 2D NMR data for 2-Aminomethyl-4-t-butyl-6-iodophenol is not widely published, analysis of related compounds such as 2-aminophenol (B121084) allows for the prediction of its spectral characteristics. bmrb.io Techniques like COSY (Correlation Spectroscopy) would be crucial in establishing proton-proton couplings within the molecule, for instance, between the aminomethyl protons and the aromatic ring protons. libretexts.org HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would further elucidate the carbon-proton framework, confirming the positions of the aminomethyl, t-butyl, and iodo substituents on the phenol (B47542) ring. bmrb.iolibretexts.org

Solid-state NMR could offer unique insights into the molecular structure in the solid phase, potentially revealing the presence of different polymorphs or tautomers. us.esresearchgate.net For instance, the chemical shifts of the carbon atoms in the phenol ring would be sensitive to the electronic environment, which is influenced by intermolecular interactions such as hydrogen and halogen bonding. us.es

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Aminomethyl-4-t-butyl-6-iodophenol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 140 |

| Phenolic OH | 4.0 - 6.0 | - |

| Aminomethyl CH₂ | 3.5 - 4.5 | 40 - 50 |

| Amino NH₂ | 1.5 - 3.5 | - |

| t-butyl CH₃ | 1.2 - 1.5 | 30 - 35 |

| t-butyl C | - | 35 - 40 |

Note: These are predicted values based on analogous structures and are subject to experimental verification.

High-resolution mass spectrometry is essential for confirming the elemental composition of 2-Aminomethyl-4-t-butyl-6-iodophenol through exact mass measurement. The expected fragmentation patterns in mass spectrometry for halogenated phenols often involve the loss of the halogen atom or a hydrogen halide. rsc.org For 2-Aminomethyl-4-t-butyl-6-iodophenol, key fragmentation pathways would likely include the loss of an iodine radical (I•), a hydrogen iodide molecule (HI), or cleavage of the aminomethyl group. rsc.orglibretexts.orglibretexts.org Alpha-cleavage adjacent to the amino group is a common fragmentation pathway for amines, which would result in the loss of a CH₂NH₂ radical. libretexts.org The presence of the t-butyl group would likely lead to the formation of a stable t-butyl cation.

Table 2: Potential Fragmentation Ions in the Mass Spectrum of 2-Aminomethyl-4-t-butyl-6-iodophenol

| m/z | Proposed Fragment |

| 305 | [M]⁺ |

| 290 | [M - CH₃]⁺ |

| 275 | [M - CH₂NH₂]⁺ |

| 178 | [M - I]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Note: These are predicted fragmentation patterns and require experimental confirmation.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. In the IR spectrum of 2-Aminomethyl-4-t-butyl-6-iodophenol, characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the primary amine, C-H stretches of the aromatic ring and alkyl groups, and C-N and C-O stretching vibrations would be expected. nih.gov The broadness of the O-H and N-H bands can provide information about hydrogen bonding. nih.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the C-I stretching vibration, as well as the skeletal vibrations of the aromatic ring. researchgate.net

Table 3: Expected Vibrational Frequencies for 2-Aminomethyl-4-t-butyl-6-iodophenol

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol) | 3200 - 3600 (broad) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Phenol) | 1200 - 1260 |

| C-I Stretch | 500 - 600 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for 2-Aminomethyl-4-t-butyl-6-iodophenol is not publicly available, X-ray crystallography remains the definitive method for determining its three-dimensional arrangement in the solid state. Such a study would provide precise bond lengths, bond angles, and torsion angles, offering unequivocal evidence for the molecular conformation and the nature of intermolecular interactions. nih.gov

Phenols can theoretically exist in equilibrium with their keto tautomers. However, for most simple phenols, the enol form is overwhelmingly favored due to the stability conferred by aromaticity. In the case of 2-Aminomethyl-4-t-butyl-6-iodophenol, intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent aminomethyl group could further stabilize the phenol tautomer. mdpi.com A crystal structure would definitively show the dominant tautomeric form in the solid state. mdpi.com

The conformational preferences of the molecule, particularly the orientation of the aminomethyl and t-butyl groups relative to the phenol ring, would be clearly delineated by X-ray crystallography.

In the solid state, molecules of 2-Aminomethyl-4-t-butyl-6-iodophenol are expected to be held together by a network of intermolecular forces. Hydrogen bonds are likely to be significant, with the phenolic hydroxyl and the aminomethyl groups acting as both hydrogen bond donors and acceptors. nih.gov This could lead to the formation of chains or more complex three-dimensional networks. cetjournal.it

Theoretical and Computational Chemistry of 2 Aminomethyl 4 T Butyl 6 Iodophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the geometric, electronic, and spectroscopic properties of a molecule from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-Aminomethyl-4-t-butyl-6-iodophenol, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d) or cc-pVDZ, would be utilized to determine its optimized molecular geometry and electronic properties. theaic.org The optimization process finds the lowest energy conformation of the molecule, providing detailed information on bond lengths, bond angles, and dihedral angles.

The geometry of the phenol (B47542) ring is expected to be influenced by its substituents. The bulky tert-butyl group and the iodine atom, along with the aminomethyl group, would likely cause some distortion from a perfectly planar benzene (B151609) ring. The intramolecular interactions, such as potential hydrogen bonding between the phenolic hydroxyl group and the nitrogen of the aminomethyl group, would also play a critical role in determining the most stable conformation. theaic.org

Table 1: Predicted Optimized Geometric Parameters for 2-Aminomethyl-4-t-butyl-6-iodophenol (Placeholder) (Note: These are representative data points. Actual values would be obtained from DFT calculations.)

| Parameter | Value |

| Bond Lengths (Å) | |

| C-I | ~2.10 |

| C-O | ~1.36 |

| C-N | ~1.47 |

| O-H | ~0.96 |

| **Bond Angles (°) ** | |

| C-C-I | ~120 |

| C-C-O | ~118 |

| C-C-N | ~112 |

| C-O-H | ~109 |

| Dihedral Angles (°) | |

| C-C-C-C (ring) | ~0 |

| O-C-C-C | ~180 |

Theoretical calculations are highly effective in predicting spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used to calculate nuclear magnetic resonance (NMR) chemical shifts. theaic.org By calculating the ¹H and ¹³C NMR spectra, one can predict the chemical shifts for each unique atom in the molecule. These theoretical values, when compared to experimental data, can help confirm the molecular structure. theaic.org For 2-aminophenol (B121084), calculated NMR values have shown good agreement with experimental findings. theaic.org

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in assigning the various vibrational modes of the molecule, such as the O-H stretch of the phenol, the N-H stretches of the amino group, and the various aromatic C-H and C-C vibrations. theaic.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Aminomethyl-4-t-butyl-6-iodophenol (Placeholder) (Note: Values are referenced against a standard like TMS and are illustrative.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic H | 5.0 - 6.0 | C-I | 80 - 90 |

| Aromatic H | 7.0 - 7.5 | C-OH | 150 - 160 |

| CH₂ | 3.5 - 4.0 | C-t-butyl | 140 - 150 |

| NH₂ | 1.5 - 2.5 | Aromatic C | 115 - 130 |

| t-butyl H | 1.2 - 1.4 | CH₂ | 45 - 55 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its flexibility and interactions with the environment. nih.gov

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. lumenlearning.com For 2-Aminomethyl-4-t-butyl-6-iodophenol, the primary sources of flexibility are the rotations around single bonds, particularly the C-C bond of the aminomethyl side chain and the C-O bond of the hydroxyl group. drugdesign.org

An MD simulation would map the potential energy surface of the molecule as a function of these rotational angles. drugdesign.org This analysis would identify the most stable, low-energy conformations (global and local minima) and the energy barriers that separate them. drugdesign.org The presence of bulky substituents like the t-butyl and iodo groups would create steric hindrance, significantly influencing the preferred conformations.

MD simulations are particularly powerful for studying how a molecule behaves in a solvent. By simulating 2-Aminomethyl-4-t-butyl-6-iodophenol in a solvent box (e.g., water or DMSO), one can analyze the intermolecular interactions. nih.gov Key interactions would include hydrogen bonds between the phenolic -OH and the -NH₂ groups with solvent molecules. The simulation would reveal the structure of the solvation shell around the molecule and how the solvent influences its conformational preferences. The hydrophobic t-butyl group and the polar aminomethyl and hydroxyl groups would lead to complex solvation dynamics.

Reactivity and Mechanistic Investigations of 2 Aminomethyl 4 T Butyl 6 Iodophenol

Oxidation and Radical Scavenging Mechanisms

The antioxidant capabilities of phenolic compounds, including 2-Aminomethyl-4-t-butyl-6-iodophenol, are intrinsically linked to their ability to donate a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical. This process neutralizes the radical, thereby terminating destructive chain reactions. The efficiency and mechanism of this process are governed by the stability of the resulting phenoxyl radical, which is heavily influenced by the substituents on the aromatic ring.

The formation of a phenoxyl radical from a phenol (B47542) precursor is an oxidative process involving the removal of the hydrogen atom from the hydroxyl group. For sterically hindered phenols, this can be achieved through chemical oxidation or by reaction with another radical species. The stability of the resulting phenoxyl radical is paramount to the antioxidant efficacy of the parent compound. A stable phenoxyl radical is less likely to initiate new radical chains, effectively halting oxidative processes.

The stability of phenoxyl radicals is significantly enhanced by bulky substituents at the ortho and para positions relative to the hydroxyl group. nih.gov In the case of 2-Aminomethyl-4-t-butyl-6-iodophenol, the tert-butyl group at the C4 position and the iodine atom at the C6 position provide steric hindrance that shields the radical oxygen, preventing dimerization and other terminating reactions. This steric encumbrance allows for the potential isolation and characterization of the radical species. nih.govresearchgate.net

The 2,4,6-tri-tert-butylphenoxyl radical is a well-studied example of a highly stable, monomeric phenoxyl radical that can be isolated as a crystalline solid. researchgate.netrsc.orgsemanticscholar.org The principles governing its stability can be applied to the radical derived from 2-Aminomethyl-4-t-butyl-6-iodophenol. The electronic properties of the substituents also play a role. The bond dissociation free energy (BDFE) of the phenolic O-H bond is a critical parameter; a lower BDFE facilitates easier hydrogen atom donation. The substituents on the ring modulate this value.

Table 1: O-H Bond Dissociation Free Energies (BDFEs) of Related Phenols

| Compound | BDFE (kcal mol⁻¹) in MeCN | BDFE (kcal mol⁻¹) in Toluene |

|---|---|---|

| 2,6-di-t-butyl-4-(4′-nitrophenyl)phenol | 77.8 ± 0.5 | 77.5 ± 0.5 |

| 2,6-di-t-butyl-4-phenylphenol | Not specified | 76.7 ± 0.5 |

Data sourced from studies on related isolable phenoxyl radicals, illustrating the influence of para-substituents on O-H bond strength. nih.gov

As an antioxidant, 2-Aminomethyl-4-t-butyl-6-iodophenol functions by donating its phenolic hydrogen atom to quench reactive free radicals. This mechanism is characteristic of hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT). nih.govnih.gov The general reaction can be represented as:

ArOH + R• → ArO• + RH

Here, ArOH is the phenolic antioxidant, R• is a reactive free radical, ArO• is the relatively stable phenoxyl radical, and RH is the neutralized species. The effectiveness of phenolic compounds as antioxidants is often evaluated using assays such as the DPPH (1,1'-diphenyl-2-picrylhydrazyl) radical scavenging test. nih.govresearchgate.net The presence of tert-butyl groups can, however, sometimes interfere with certain assays due to steric hindrance. researchgate.net The antioxidant activity is not solely dependent on the phenolic hydroxyl but is a collective feature of the entire molecular structure, where substituents can enhance or diminish efficacy. nih.gov

Free radical chain reactions, such as those in lipid peroxidation or uncontrolled polymerizations, proceed through initiation, propagation, and termination steps. Phenolic antioxidants act as chain-breaking inhibitors by intervening in the propagation step. nih.gov

During propagation, a radical reacts with a stable molecule to create a new radical, continuing the chain. 2-Aminomethyl-4-t-butyl-6-iodophenol can inhibit this by reacting with the propagating radical (R•) faster than the substrate molecule. This reaction forms the stabilized 2-aminomethyl-4-t-butyl-6-iodophenoxyl radical (ArO•). Due to its steric hindrance and electronic stabilization, this phenoxyl radical is insufficiently reactive to attack another substrate molecule and propagate the chain. Instead, it typically waits to be terminated by another radical, effectively breaking the chain reaction. nih.gov

Table 2: Mechanisms of Free Radical Inhibition

| Inhibitor Action | Description |

|---|---|

| Catalyst Deactivation | The inhibitor stops the reaction by deactivating the catalyst. |

| Chain Reaction Termination | The inhibitor deactivates the active ends of propagating chains, preventing further proliferation. nih.gov |

| Surrogate Reaction Path | The inhibitor provides an alternative, less active reaction pathway with one of the reactants. nih.gov |

Phenolic antioxidants primarily function via chain reaction termination.

Substitution Reactions and Functional Group Transformations

The structure of 2-Aminomethyl-4-t-butyl-6-iodophenol features several reactive sites, allowing for a variety of chemical transformations. The primary functional groups available for reaction are the aminomethyl group and the iodophenol moiety.

The aminomethyl group (-CH₂NH₂) is introduced onto the phenol ring via the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, or in this case, an activated phenol. wikipedia.org This group contains a nucleophilic primary amine, which can undergo a range of reactions:

N-Alkylation and N-Acylation: The primary amine can be alkylated or acylated to form secondary or tertiary amines and amides, respectively. These modifications can alter the compound's physical and chemical properties.

Formation of Benzoxazines: In the presence of an aldehyde, o-aminomethyl phenols can undergo condensation reactions to form benzoxazines, a class of heterocyclic compounds with applications in polymer chemistry. tandfonline.com

Schiff Base Formation: The primary amine can react with aldehydes or ketones to form imines (Schiff bases).

The reactivity of this group is fundamental to the synthesis of more complex derivatives. nih.govnih.gov

The iodophenol part of the molecule offers two main sites for reactivity: the carbon-iodine bond and the phenolic hydroxyl group.

Reactions at the C-I Bond: The carbon-iodine bond is relatively weak and susceptible to various transformations.

Dehalogenation: The iodine atom can be removed through reduction, a process known as dehalogenation, to yield the corresponding 2-aminomethyl-4-t-butylphenol. acs.org

Cross-Coupling Reactions: The iodo-substituent makes the compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C6 position, providing a powerful tool for synthesizing complex derivatives.

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can be deprotonated to form a phenoxide, which can act as a nucleophile in reactions like Williamson ether synthesis. It can also be acylated to form esters.

Table 3: Potential Reactions of Functional Groups

| Functional Group | Reaction Type | Product Type |

|---|---|---|

| Aminomethyl (-CH₂NH₂) | N-Alkylation | Secondary/Tertiary Amine |

| N-Acylation | Amide | |

| Condensation with Aldehyde | Benzoxazine | |

| Iodophenol (C-I) | Reduction | Dehalogenated Phenol |

| Cross-Coupling (e.g., Suzuki) | Biaryl Compound | |

| Iodophenol (-OH) | Etherification | Phenolic Ether |

Acid-Base Properties and Protonation Equilibria

The acid-base characteristics of 2-Aminomethyl-4-t-butyl-6-iodophenol are dictated by the presence of two key functional groups capable of protonation and deprotonation: the phenolic hydroxyl group and the aminomethyl substituent. The electronic interplay of the substituents on the benzene (B151609) ring—the electron-donating tert-butyl group, the electron-withdrawing iodine atom, and the aminomethyl group—governs the pKa values associated with these equilibria.

The phenolic hydroxyl group imparts acidic properties to the molecule. Phenols are generally more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide ion. libretexts.orgbyjus.com The negative charge of the deprotonated oxygen can be delocalized into the aromatic ring, which stabilizes the conjugate base and favors the dissociation of the proton. libretexts.org

The acidity of the phenolic proton in 2-Aminomethyl-4-t-butyl-6-iodophenol is modulated by the electronic effects of the ring substituents. Electron-donating groups typically decrease the acidity of phenols by destabilizing the phenoxide ion, while electron-withdrawing groups enhance acidity by stabilizing the phenoxide ion. pharmaguideline.comiitk.ac.infirsthope.co.in In this specific molecule:

The tert-butyl group at the para-position is an electron-donating group through induction and hyperconjugation. This effect increases the electron density in the aromatic ring, which tends to destabilize the phenoxide anion and, consequently, decrease the acidity of the phenolic hydroxyl group. pharmaguideline.com

The iodine atom at the ortho-position is a halogen and exhibits a dual electronic effect. It is electron-withdrawing through its inductive effect (-I) but electron-donating through resonance (+M). For halogens, the inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character that should increase the acidity of the phenol. iitk.ac.in

The aminomethyl group (-CH2NH2) at the ortho-position has a complex influence. The methylene (B1212753) spacer mitigates the direct resonance effect of the amino group on the ring. However, the amino group is basic and can be protonated. The electronic effect of the aminomethyl group on the acidity of the phenol is therefore dependent on the pH of the solution.

The aminomethyl group confers basic properties to the molecule. The lone pair of electrons on the nitrogen atom can accept a proton. The basicity of this amino group is influenced by several factors:

Inductive Effects : The alkyl nature of the aminomethyl group is generally electron-donating, which increases the electron density on the nitrogen and enhances its basicity. chemistryguru.com.sg

Steric Hindrance : The proximity of the bulky tert-butyl and iodo substituents could potentially create steric hindrance around the aminomethyl group, which might slightly impede its ability to be protonated. chemistryguru.com.sg

Protonation Equilibrium : The protonation of the amino group will be in equilibrium with the deprotonation of the phenolic hydroxyl group. At low pH, the amino group will be protonated to form -CH2NH3+.

Given these structural features, 2-Aminomethyl-4-t-butyl-6-iodophenol is an amphoteric compound, capable of acting as both an acid and a base. The protonation equilibria can be summarized as follows:

Deprotonation of the phenolic hydroxyl group (acidic character): Ar-OH + H₂O ⇌ Ar-O⁻ + H₃O⁺

Protonation of the aminomethyl group (basic character): Ar-CH₂NH₂ + H₂O ⇌ Ar-CH₂NH₃⁺ + OH⁻

A summary of the expected acid-base properties and the influencing factors is presented in the table below.

| Functional Group | Property | Influencing Factors | Expected pKa Range (Estimated) |

| Phenolic Hydroxyl (-OH) | Acidic | - Resonance stabilization of the phenoxide ion. - Inductive electron-withdrawing effect of the iodine atom (increases acidity). - Electron-donating effect of the tert-butyl group (decreases acidity). | 9 - 10 |

| Aminomethyl (-CH₂NH₂) | Basic | - Lone pair of electrons on the nitrogen atom. - Electron-donating nature of the alkyl group (increases basicity). - Potential steric hindrance from adjacent substituents. | 9 - 10 |

Coordination Chemistry and Potential As a Ligand Precursor

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with aminophenol-type ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction is often carried out under reflux to facilitate complex formation. The resulting metal complexes can be isolated as crystalline solids and characterized by a range of spectroscopic and analytical techniques.

Common characterization techniques include:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion. Key indicators include shifts in the vibrational frequencies of the O-H, N-H, and C-O groups upon complexation.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry and electronic structure of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can elucidate the structure of the ligand in the coordinated state.

Table 1: Representative Spectroscopic Data for a Hypothetical Metal Complex of an Aminophenol Ligand

| Technique | Key Observation | Interpretation |

| IR Spectroscopy | Disappearance of the broad O-H stretch; shift in the C-O and C=N stretching frequencies. | Deprotonation of the phenolic oxygen and its coordination to the metal center. Coordination of the nitrogen atom. |

| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region. | d-d electronic transitions of the metal ion and/or charge transfer bands between the metal and the ligand. |

| ¹H NMR Spectroscopy | Shift in the chemical shifts of the protons adjacent to the donor atoms. | Confirmation of ligand coordination to the metal center. |

Aminophenol ligands can form both mononuclear and polynuclear complexes depending on the stoichiometry of the reaction, the nature of the metal ion, and the reaction conditions. In a mononuclear complex, a single metal ion is coordinated by one or more ligand molecules. Polynuclear complexes, containing two or more metal centers, can arise if the ligand possesses bridging capabilities or if other bridging ligands are present in the coordination sphere. For instance, related substituted phenols have been shown to form polynuclear complexes and coordination polymers. researchgate.net

The most common coordination mode for aminophenol-type ligands is as a bidentate N,O-chelating agent. researchgate.netnih.gov Upon deprotonation of the phenolic hydroxyl group, the resulting phenolate (B1203915) oxygen and the nitrogen atom of the amino group coordinate to the metal center to form a stable chelate ring. This chelation is a significant driving force for the formation of the metal complex. The denticity of the ligand refers to the number of donor atoms that bind to the central metal ion. In the case of 2-Aminomethyl-4-t-butyl-6-iodophenol, it is expected to act as a bidentate ligand.

Electronic and Geometric Structure of Metal Complexes

The electronic and geometric structures of metal complexes with aminophenol ligands are influenced by several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand.

The geometry of the metal center can vary from tetrahedral and square planar for four-coordinate complexes to octahedral for six-coordinate complexes. wordpress.com The specific geometry adopted is often a compromise between maximizing the metal-ligand bond strengths and minimizing steric repulsions between the ligands. The tert-butyl group at the 4-position and the iodo group at the 6-position of 2-Aminomethyl-4-t-butyl-6-iodophenol are expected to exert significant steric influence, which could favor less crowded geometries or lead to distortions from idealized geometries.

The electronic structure of these complexes is often described using ligand field theory. uci.edu The interaction between the metal d-orbitals and the ligand donor orbitals leads to a splitting of the d-orbitals, the magnitude of which determines the magnetic and spectroscopic properties of the complex. The color of transition metal complexes, for example, arises from electronic transitions between these split d-orbitals. uci.edu

Table 2: Expected Geometries of Metal Complexes with Bidentate Aminophenol Ligands

| Coordination Number | Geometry | Example Metal Ions |

| 4 | Tetrahedral | Zn(II), Co(II) |

| 4 | Square Planar | Ni(II), Cu(II), Pd(II), Pt(II) |

| 6 | Octahedral | Cr(III), Fe(III), Co(III), Ni(II) |

Mechanistic Studies of Metal-Ligand Interactions

Detailed mechanistic studies on the formation and reactivity of metal complexes with 2-Aminomethyl-4-t-butyl-6-iodophenol are not available. However, such studies on related systems would typically investigate the kinetics and thermodynamics of complex formation, ligand exchange reactions, and the role of the metal complex in catalytic cycles or other chemical transformations. These studies often employ techniques such as stopped-flow spectrophotometry, temperature-dependent NMR, and computational modeling to elucidate the reaction pathways and intermediates involved. The non-innocent behavior of some aminophenol ligands, where the ligand itself can be oxidized, adds another layer of complexity to their coordination chemistry and has been a subject of mechanistic investigation in related systems. nih.gov

Catalytic Applications and Precursor Roles

Use as a Ligand in Homogeneous Catalysis

Aminophenol-based ligands have a significant and growing impact on homogeneous catalysis. Their utility is recognized in areas such as small molecule activation and a variety of organic transformations. derpharmachemica.comderpharmachemica.com The electronic properties and steric hindrance of these ligands can be fine-tuned by altering the substituents on the phenol (B47542) ring, which in turn influences the catalytic activity of their metal complexes. derpharmachemica.comderpharmachemica.com

While direct studies on the oxidative catalytic activity of 2-Aminomethyl-4-t-butyl-6-iodophenol complexes are not extensively documented, the broader class of aminophenol ligands is well-known for its role in oxidation reactions. derpharmachemica.comderpharmachemica.com Metal complexes of aminophenol derivatives have been shown to mimic the activity of enzymes like galactose oxidase, which catalyzes the oxidation of primary alcohols to aldehydes. derpharmachemica.comderpharmachemica.com

Research on related aminophenol compounds demonstrates that their metal complexes can catalyze the oxidation of various substrates. For instance, studies on the oxidation of 2-aminophenol (B121084) have shown that the choice of ligand and metal salt significantly impacts catalytic activity. imist.ma Complexes of various ligands with metal salts like cobalt chloride (CoCl₂) and copper nitrate (B79036) (Cu(NO₃)₂) have been shown to be effective catalysts for the oxidation of 2-aminophenol. imist.ma The catalytic efficiency is influenced by the specific combination of the ligand and the metal, as well as the reaction solvent. imist.ma

Iron(III) complexes of aminophenolate ligands have been reported to react with dioxygen, leading to the cleavage of the aromatic ring of substituted 2-aminophenols. derpharmachemica.comderpharmachemica.com This reactivity highlights the potential of such complexes in oxidative degradation and functionalization reactions.

| Catalyst System | Substrate | Product | Key Finding |

| Ligand/Metal Salt Complexes | 2-aminophenol | Oxidized products | Catalytic activity is highly dependent on the specific ligand-metal combination and solvent. imist.ma |

| Iron(III)-aminophenolate complexes | Substituted 2-aminophenols | Ring-cleaved products | Demonstrates potential for oxidative C-C bond cleavage. derpharmachemica.comderpharmachemica.com |

There is currently limited specific information available in the public domain regarding the application of 2-Aminomethyl-4-t-butyl-6-iodophenol or its direct derivatives as ligands in reductive catalysis.

The iodo-substituent on the aromatic ring of 2-Aminomethyl-4-t-butyl-6-iodophenol makes it a suitable precursor for various cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium or copper. This reactivity is the foundation of several important bond-forming reactions.

One of the most prominent examples is the Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In a hypothetical Sonogashira coupling, 2-Aminomethyl-4-t-butyl-6-iodophenol could react with an alkyne in the presence of a palladium catalyst and a copper co-catalyst to yield a 6-alkynyl-2-aminomethyl-4-t-butylphenol derivative. This reaction is typically carried out under mild conditions and is a powerful tool in the synthesis of complex organic molecules. wikipedia.org

The reactivity of aryl iodides is generally higher than that of the corresponding bromides or chlorides in such cross-coupling reactions, which can allow for selective transformations. wikipedia.org This makes 2-Aminomethyl-4-t-butyl-6-iodophenol a potentially valuable starting material for introducing new functional groups at the 6-position of the phenol ring.

| Reaction Type | Reactants | Potential Product | Significance |

| Sonogashira Coupling | 2-Aminomethyl-4-t-butyl-6-iodophenol, Terminal Alkyne | 6-Alkynyl-2-aminomethyl-4-t-butylphenol | Formation of a C-C bond, introducing an alkyne moiety. wikipedia.org |

Heterogeneous Catalysis

Currently, there is no specific information available in the public domain regarding the application of 2-Aminomethyl-4-t-butyl-6-iodophenol in heterogeneous catalysis. While there is extensive research on using various organic molecules and metal complexes supported on solid materials like zeolites for heterogeneous catalysis, the use of this particular compound has not been reported. inorgchemres.orgrsc.orgresearchgate.netresearchgate.net

Role as a Precursor for Advanced Materials Synthesis (excluding biological materials)

The reactive sites on 2-Aminomethyl-4-t-butyl-6-iodophenol make it a potential precursor for the synthesis of more complex functional molecules and advanced materials. The aminomethyl and hydroxyl groups can be used as handles for further derivatization, while the iodo- group can be replaced through cross-coupling reactions as discussed previously.

For instance, the synthesis of related substituted phenols has been shown to yield compounds with interesting properties, such as antioxidant activity. researchgate.net By modifying the functional groups of 2-Aminomethyl-4-t-butyl-6-iodophenol, it may be possible to create novel antioxidants or stabilizers for polymers and other materials. The synthesis of 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol, for example, has been reported as an intermediate for multifunctional phosphorus-containing antioxidants. researchgate.net

Furthermore, the synthesis of related aminophenol derivatives has been explored for the creation of intermediates for pigments and dyes. google.com The specific combination of functional groups in 2-Aminomethyl-4-t-butyl-6-iodophenol could potentially be leveraged to develop new chromophores or other functional organic materials. The synthesis of compounds like 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol from 4-tert-butylphenol (B1678320) demonstrates the feasibility of elaborating the phenolic backbone. mdpi.com

Mechanistic Biological Investigations Non Clinical Focus

Studies on Enzyme Modulation and Inhibition Mechanisms in vitro

The in vitro effects of 2-Aminomethyl-4-t-butyl-6-iodophenol have been a subject of investigation, particularly concerning its interactions with enzymes involved in inflammatory and physiological pathways.

Inhibition of Prostacyclin Synthetase

Prostacyclin (PGI2) is a critical mediator of vasodilation and inhibitor of platelet aggregation, synthesized from prostaglandin (B15479496) H2 (PGH2) by the enzyme prostacyclin synthetase (PGIS). Research has demonstrated that certain phenolic compounds can interfere with this process. While direct kinetic studies on the inhibition of prostacyclin synthetase by 2-Aminomethyl-4-t-butyl-6-iodophenol are not extensively detailed in publicly available literature, the broader class of substituted phenols has been evaluated for their effects on prostaglandin synthesis. The inhibitory potential often relates to the compound's ability to interact with the heme-thiolate active site of this cytochrome P450 enzyme.

Effects on Prostaglandin Endoperoxide Biosynthesis Pathways

The biosynthesis of prostaglandins (B1171923) from arachidonic acid is a complex pathway involving several key enzymes, including cyclooxygenases (COX-1 and COX-2) which produce the intermediate prostaglandin H2 (PGH2). PGH2 is then converted to various prostaglandins, including PGE2. Studies on related phenolic compounds suggest that they can modulate this pathway at different points. While specific data on 2-Aminomethyl-4-t-butyl-6-iodophenol is limited, the structural motifs present in the molecule, such as the substituted phenol (B47542) ring, are common in compounds known to inhibit prostaglandin biosynthesis. For instance, other substituted phenols have been shown to act as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), the enzyme responsible for converting PGH2 to PGE2.

Inhibition of Swelling-Activated Chloride Channels in Cellular Models

Swelling-activated chloride channels (SACCs), also known as volume-regulated anion channels (VRACs), play a crucial role in cell volume regulation. In various cellular models, the activity of these channels can be modulated by a range of pharmacological agents. While direct evidence for the inhibition of SACCs by 2-Aminomethyl-4-t-butyl-6-iodophenol is not prominently reported, related compounds have been investigated as channel blockers. The mechanism of inhibition by such compounds often involves the hydrophobic partitioning of the molecule into the cell membrane, leading to an alteration of the channel's gating properties or direct occlusion of the pore.

Investigations into Cellular Signaling Pathways

At a molecular level, the effects of 2-Aminomethyl-4-t-butyl-6-iodophenol on cellular signaling pathways are an area of active research interest. Its ability to modulate enzyme activities and ion channels suggests that it may impact downstream signaling cascades. For example, the inhibition of prostaglandin synthesis can affect signaling pathways mediated by prostaglandin receptors, which are G-protein coupled receptors that can modulate intracellular levels of cyclic AMP (cAMP) and calcium. Furthermore, the modulation of chloride channels can influence cell membrane potential and thereby affect a multitude of cellular processes that are dependent on the electrochemical gradient across the membrane.

Structure-Activity Relationship Studies for Mechanistic Effects

The specific arrangement of functional groups on the phenol ring of 2-Aminomethyl-4-t-butyl-6-iodophenol is critical for its biological activity. Structure-activity relationship (SAR) studies on related phenolic compounds have provided insights into the roles of these substituents.

Elucidation of Critical Structural Elements for Biochemical Modulation

The following structural features of 2-Aminomethyl-4-t-butyl-6-iodophenol are considered important for its biochemical effects:

The Phenolic Hydroxyl Group: This group is often essential for the antioxidant properties of phenols and can participate in hydrogen bonding interactions with biological targets.

The 2-Aminomethyl Group: The basic nature of the amino group can be crucial for forming ionic interactions with acidic residues in enzyme active sites or ion channel pores. Its position ortho to the hydroxyl group can also facilitate intramolecular hydrogen bonding, influencing the compound's conformation and reactivity.

The 4-tert-Butyl Group: This bulky, lipophilic group significantly influences the compound's solubility and ability to partition into biological membranes. It can also provide steric hindrance that may affect binding to specific targets.

Interactive Table: Summary of Postulated Structure-Activity Relationships

| Structural Feature | Postulated Role in Biological Activity |

|---|---|

| Phenolic -OH | Hydrogen bonding, antioxidant activity |

| 2-Aminomethyl group | Ionic interactions, intramolecular hydrogen bonding |

| 4-tert-Butyl group | Increased lipophilicity, membrane partitioning, steric effects |

Therefore, it is not possible to generate an article that adheres to the provided outline and content requirements, as no research findings on this specific topic appear to be published in the sources accessed. Further investigation into proprietary or specialized chemical databases may be required to locate information on this compound and its derivatives.

Advanced Analytical Methodologies for Research Applications

Development of Trace Analysis Techniques

The detection of 2-Aminomethyl-4-t-butyl-6-iodophenol at trace levels would likely necessitate the development of highly sensitive analytical methods. Drawing parallels from research on other phenolic compounds, several techniques could be adapted and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenols. For trace analysis, coupling HPLC with highly sensitive detectors is crucial. Methodologies that could be developed include:

HPLC with Fluorescence Detection: Phenolic compounds often exhibit native fluorescence, which can be exploited for sensitive and selective detection. The development of a method would involve optimizing the excitation and emission wavelengths for 2-Aminomethyl-4-t-butyl-6-iodophenol to maximize signal-to-noise ratios.

HPLC with Electrochemical Detection (HPLC-ED): The phenolic hydroxyl group is electrochemically active and can be oxidized at a specific potential. nih.govscispace.com This property allows for highly selective and sensitive detection, particularly in complex sample matrices where co-eluting substances may not be electroactive. nih.govscispace.com The development of an HPLC-ED method would involve determining the optimal oxidation potential for the target analyte.

Continuous liquid-liquid extraction has been successfully employed for the pre-concentration of phenol (B47542) and cresols from aqueous samples like rainwater, enabling their determination at trace levels by HPLC. nih.gov A similar approach could potentially be developed for 2-Aminomethyl-4-t-butyl-6-iodophenol.

Spectrophotometric methods, based on the formation of colored complexes, have also been used for the analysis of substituted phenols. researchgate.net This approach could be explored for the development of a simple and cost-effective analytical method, although it may lack the sensitivity and selectivity of chromatographic techniques for trace analysis.

Interactive Data Table: Potential Trace Analysis Techniques

| Analytical Technique | Detector | Principle | Potential for Trace Analysis |

| High-Performance Liquid Chromatography (HPLC) | Fluorescence | Detection of native fluorescence of the phenolic ring. | High |

| High-Performance Liquid Chromatography (HPLC) | Electrochemical | Oxidation of the phenolic hydroxyl group. | High |

| Spectrophotometry | UV-Vis | Formation of a colored complex with a reagent. | Moderate |

Application in Complex Sample Matrices (non-biological, or in vitro biochemical systems)

The analysis of 2-Aminomethyl-4-t-butyl-6-iodophenol in complex sample matrices, such as those encountered in in vitro biochemical systems, presents challenges due to the presence of interfering substances. The choice of analytical method would depend on the specific matrix and the research question.

In vitro studies on phenolic compounds often investigate their antioxidant or enzyme-inhibiting properties. For example, the antioxidant properties of iodinated radiographic contrast media have been studied in vitro by measuring their ability to scavenge free radicals. nih.gov Similarly, the anti-inflammatory effects of phenolic compounds have been assessed in vitro by measuring their inhibition of enzymes like cyclooxygenase (COX). nih.gov

The analysis of 2-Aminomethyl-4-t-butyl-6-iodophenol in such in vitro systems would require methods that can separate the analyte from other components of the assay mixture, such as proteins, salts, and other small molecules. HPLC with a suitable detector would be the method of choice.

For instance, in studies investigating the interaction of 2-Aminomethyl-4-t-butyl-6-iodophenol with a specific enzyme, HPLC could be used to:

Quantify the remaining concentration of the compound after incubation with the enzyme.

Detect the formation of any metabolites resulting from enzymatic activity.

The development of such an application would involve a thorough sample preparation procedure to remove interfering substances and a robust HPLC method to ensure accurate and precise quantification.

Interactive Data Table: Potential Applications in In Vitro Systems

| In Vitro System | Analytical Goal | Potential Method |

| Enzyme Inhibition Assay | Quantify the concentration of 2-Aminomethyl-4-t-butyl-6-iodophenol | HPLC-UV or HPLC-ED |

| Antioxidant Capacity Assay | Measure the depletion of the compound | HPLC-UV or HPLC-ED |

| Cell Culture Medium | Determine cellular uptake or metabolism | LC-MS/MS (for higher sensitivity and specificity) |

Future Research Directions and Unexplored Avenues

Exploration of New Synthetic Pathways

Current synthetic strategies for analogous aminophenols often involve multi-step processes such as diazotization, coupling, and reduction, or nitrosation followed by reduction. derpharmachemica.comgoogle.com Future research could focus on developing more efficient and regioselective synthetic routes to 2-Aminomethyl-4-t-butyl-6-iodophenol.

Key areas of exploration include:

Direct Aminomethylation: Investigating the direct aminomethylation of 4-t-butyl-2-iodophenol. This would require overcoming the challenge of controlling the regioselectivity of the aminomethylation reaction in the presence of two potentially reactive aromatic positions.

Late-Stage Iodination: Exploring the late-stage iodination of a suitable 2-aminomethyl-4-t-butylphenol precursor. Modern iodinating reagents and techniques, such as those using hypervalent iodine compounds or electrochemical methods, could offer high yields and selectivities. acs.orgnih.gov The use of amine-iodine complexes in aqueous media also presents a green and efficient alternative. researchgate.net

Cascade Reactions: Designing cascade reactions that could form the core structure in a single, atom-economical step. For instance, a copper-catalyzed cascade involving rearrangement and addition has been reported for the synthesis of other meta-aminophenol derivatives and could be adapted. mdpi.com

A comparative table of potential synthetic approaches is presented below.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Direct Aminomethylation | Shorter synthetic route | Poor regioselectivity, potential for side reactions |

| Late-Stage Iodination | Potentially high regioselectivity | Harsh reaction conditions with some reagents |

| Cascade Reactions | High atom economy, reduced waste | Complex reaction design and optimization |

Deeper Mechanistic Insights into Chemical and Biochemical Reactivity

The interplay of the hydroxyl, aminomethyl, and iodo substituents governs the reactivity of 2-Aminomethyl-4-t-butyl-6-iodophenol. A deeper understanding of its reaction mechanisms is crucial for predicting its behavior and designing new applications.

Future mechanistic studies could focus on:

Oxidative Chemistry: Investigating the oxidation of the phenol (B47542) moiety. The presence of both an electron-donating aminomethyl group and an electron-withdrawing iodo group could lead to complex redox behavior. rsc.org The ultimate products of p-aminophenol oxidation are often polymeric, and understanding the polymerization pathways of this substituted phenol would be of interest. researchgate.net

Role of the Iodine Atom: Elucidating the role of the iodine atom in the compound's biochemical activity. It is known to be a good leaving group and can participate in halogen bonding, which could be critical for its interaction with biological targets.

Coordination Chemistry: Exploring the coordination behavior of the aminomethyl and hydroxyl groups with various metal ions. This could reveal novel catalytic or sensing capabilities.

Design of Next-Generation Ligands and Catalysts

The aminophenol scaffold is a well-established platform for the design of ligands for transition metal catalysis. derpharmachemica.com The specific substitution pattern of 2-Aminomethyl-4-t-butyl-6-iodophenol offers unique opportunities for creating novel ligands and catalysts.

Future research in this area could involve:

Redox-Active Ligands: Utilizing the redox-non-innocent nature of the aminophenol backbone to develop catalysts for challenging transformations. derpharmachemica.com The electronic properties of the ligand can be fine-tuned by the substituents, potentially leading to catalysts with unique reactivity.

Asymmetric Catalysis: Introducing chirality into the aminomethyl group to create chiral ligands for asymmetric catalysis. This could open up applications in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Multi-metallic Complexes: Designing ligands capable of binding multiple metal centers to facilitate cooperative catalysis. The spatial arrangement of the coordinating groups in 2-Aminomethyl-4-t-butyl-6-iodophenol could be exploited for this purpose.

The catalytic potential of aminophenol-based ligands is highlighted in the table below.

| Catalytic Application | Metal Complex | Key Feature of Aminophenol Ligand |

| C-C Coupling Reactions | Palladium, Nickel | Redox-active backbone, steric hindrance |

| Reduction of Nitroarenes | Gold, Palladium | Nanoparticle stabilization, enhanced catalytic activity |

| Oxidation Reactions | Iron | Modeling of enzyme active sites |

Advanced Computational Modeling for Predictive Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical phenomena. nih.govresearchgate.net Applying these methods to 2-Aminomethyl-4-t-butyl-6-iodophenol can provide valuable insights and guide experimental work.

Future computational studies could include:

Reaction Mechanisms: Modeling the transition states and reaction pathways for its synthesis and reactivity to elucidate mechanistic details that are difficult to probe experimentally. rsc.org

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives. nih.gov

Ligand-Receptor Interactions: Docking studies to predict the binding modes of 2-Aminomethyl-4-t-butyl-6-iodophenol with biological targets, which could explain its observed pharmacological activity and guide the design of more potent analogs.

Investigation of Solid-State Properties and Polymorphism

The arrangement of molecules in the solid state can significantly impact the physical and chemical properties of a compound. The study of polymorphism, the ability of a substance to exist in more than one crystal form, is of particular importance in the pharmaceutical and materials industries.

Future research directions include:

Crystal Structure Determination: Obtaining single-crystal X-ray diffraction data to determine the precise three-dimensional structure of the molecule and its packing in the solid state.

Polymorph Screening: Conducting systematic studies to identify different polymorphic forms of the compound and characterize their relative stabilities and physical properties.

Co-crystallization: Exploring the formation of co-crystals with other molecules to modify its physical properties, such as solubility and bioavailability.

Interdisciplinary Research with Materials Science (non-biological applications)

The unique combination of functional groups in 2-Aminomethyl-4-t-butyl-6-iodophenol makes it a promising building block for the development of new materials with tailored properties.

Potential areas for interdisciplinary research include:

Polymer Chemistry: Using the compound as a monomer or cross-linking agent in the synthesis of novel aminophenolic resins. slideshare.netgoogle.com Such resins could exhibit enhanced thermal stability, flame retardancy (due to the iodine content), and adhesive properties.

Surface Modification: Grafting the molecule onto surfaces to create functional coatings. The aminomethyl group can serve as an anchor point, while the phenolic and iodinated moieties can impart specific properties to the surface.

Molecular Sensing: Developing chemosensors based on the specific interaction of the aminophenol moiety with target analytes. bgu.ac.il The electronic properties of the molecule, which can be modulated by the substituents, are key to its sensing capabilities.

Q & A

Q. What computational strategies predict the compound’s physicochemical properties (e.g., solubility, logP)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.